5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 894998-12-0
Cat. No.: VC4689707
Molecular Formula: C21H25N5O2
Molecular Weight: 379.464
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894998-12-0 |
|---|---|
| Molecular Formula | C21H25N5O2 |
| Molecular Weight | 379.464 |
| IUPAC Name | 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C21H25N5O2/c1-15-7-8-18(16(2)11-15)26-20-17(12-23-26)21(28)25(14-22-20)13-19(27)24-9-5-3-4-6-10-24/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3 |
| Standard InChI Key | JAPLTKZLPQZLRV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCCC4)C |
Introduction
The compound 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic organic molecule belonging to the pyrazolo[3,4-d]pyrimidine family. These types of compounds are widely studied for their potential biological activities, including pharmacological applications such as enzyme inhibition, receptor modulation, and antimicrobial properties.
Synthesis Pathways
Although specific synthesis details for this compound are unavailable in the provided data, pyrazolo[3,4-d]pyrimidines are typically synthesized via:
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Cyclization reactions involving substituted hydrazines and pyrimidine derivatives.
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Functionalization of the pyrazolo[3,4-d]pyrimidine core with alkylating agents to introduce side chains like azepan-1-yl groups.
Biological Activity and Applications
Pyrazolo[3,4-d]pyrimidines are known for diverse biological activities:
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Enzyme Inhibition: Many derivatives act as inhibitors of kinases or phosphodiesterases.
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Receptor Modulation: They may interact with adenosine or serotonin receptors.
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Antimicrobial Properties: Some derivatives show activity against bacterial and fungal strains.
The presence of an azepane group often enhances pharmacokinetic properties by increasing solubility and bioavailability.
Potential Pharmacological Implications
While specific studies on this compound are not cited in the provided data:
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The combination of a dimethylphenyl group and a flexible azepane substituent suggests potential as a ligand for hydrophobic binding sites in enzymes or receptors.
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Analogous compounds in the pyrazolo[3,4-d]pyrimidine family have been investigated for anticancer, antiviral, and anti-inflammatory properties.
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